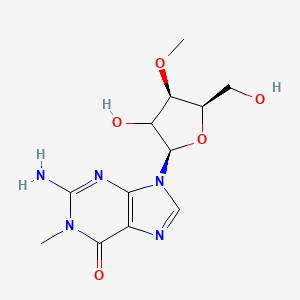![molecular formula C15H19F2NO2 B12402528 L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B12402528.png)
L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-: is a synthetic derivative of L-Norvaline, an amino acid that is structurally similar to valine. This compound is known for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- typically involves the following steps:
Starting Material: The synthesis begins with valeric acid.
Acyl Chlorination and Bromination: Valeric acid undergoes acyl chlorination followed by α-position bromination to yield α-brominevaleryl chloride.
Coupling Reaction: The α-brominevaleryl chloride is then coupled with 6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenylamine under specific reaction conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory preparation, with optimization for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the amino and fluoro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its effects on cellular processes and metabolic pathways.
Wirkmechanismus
The mechanism of action of L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- involves:
Inhibition of Arginase: This compound inhibits the enzyme arginase, which plays a role in the urea cycle and nitric oxide production.
Neuroprotection: By inhibiting arginase, it reduces the production of reactive oxygen species and inflammation, thereby protecting neurons from damage.
Molecular Targets and Pathways: The compound targets arginase and pathways involved in neuroplasticity and cell survival, such as the mTOR-ribosomal protein S6 kinase β-1 (S6K1) pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Valine: An essential amino acid with a similar structure but different biological functions.
L-Leucine: Another branched-chain amino acid with distinct metabolic roles.
L-Isoleucine: Similar in structure but with unique effects on muscle metabolism and energy production.
Uniqueness
L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- is unique due to its dual action as an arginase inhibitor and neuroprotective agent. This dual functionality makes it a promising candidate for therapeutic applications in neurodegenerative diseases .
Eigenschaften
Molekularformel |
C15H19F2NO2 |
|---|---|
Molekulargewicht |
283.31 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]pentanoic acid |
InChI |
InChI=1S/C15H19F2NO2/c1-2-3-14(15(19)20)18-11-5-4-9-6-10(16)7-13(17)12(9)8-11/h6-7,11,14,18H,2-5,8H2,1H3,(H,19,20)/t11-,14+/m1/s1 |
InChI-Schlüssel |
FLNXVLGQDJBZSD-RISCZKNCSA-N |
Isomerische SMILES |
CCC[C@@H](C(=O)O)N[C@@H]1CCC2=C(C1)C(=CC(=C2)F)F |
Kanonische SMILES |
CCCC(C(=O)O)NC1CCC2=C(C1)C(=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




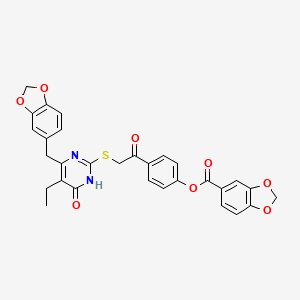
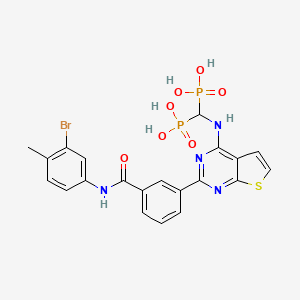
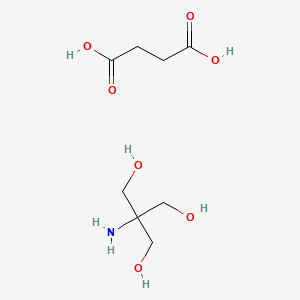
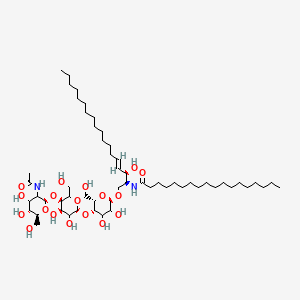
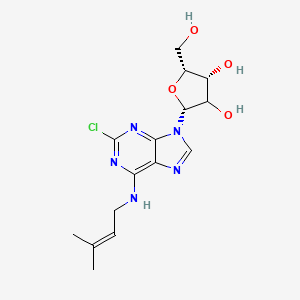
![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12402499.png)




